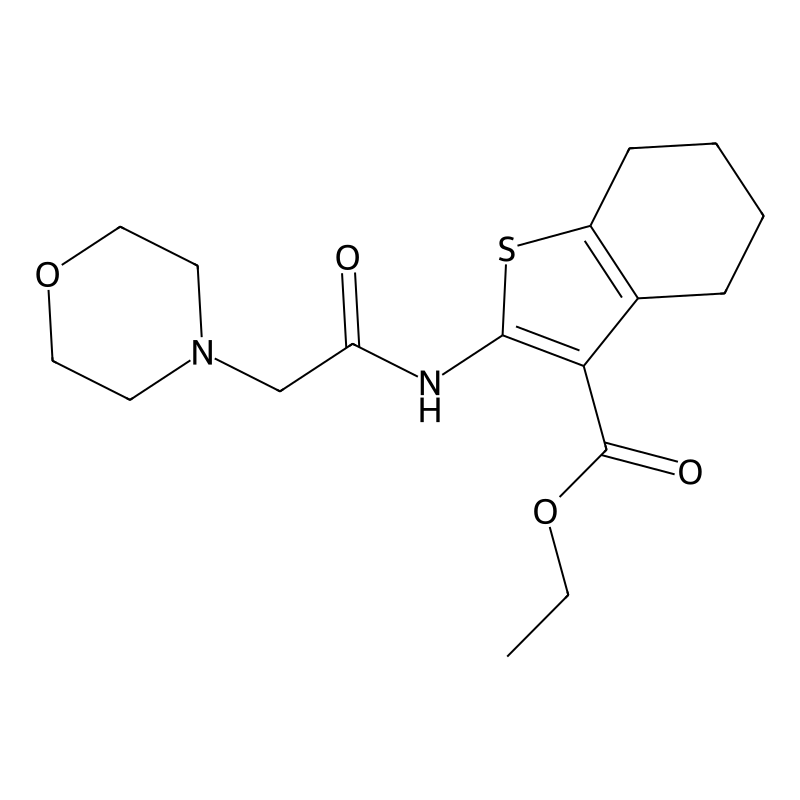

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Background and Chemical Structure:

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester, also known as teclofenamic acid, is a synthetic molecule with the chemical formula C₁₇H₂₄N₂O₄S. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits analgesic, antipyretic, and anti-inflammatory properties.

Potential Therapeutic Applications:

Research suggests that teclofenamic acid possesses various potential therapeutic applications, including:

Pain Management

Studies have shown the effectiveness of teclofenamic acid in managing various pain conditions, including postoperative pain, musculoskeletal pain, and dysmenorrhea .

Osteoarthritis

Teclofenamic acid might offer pain relief and improve joint function in patients with osteoarthritis .

Gout

Research indicates that teclofenamic acid could be beneficial in treating acute gout attacks .

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene core. This compound features a carboxylic acid and an ethyl ester functional group, along with a morpholinoacetamido side chain. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity.

- Safety information for this specific compound is not available. However, similar molecules containing benzo(b)thiophene and morpholine moieties can have varying toxicity profiles depending on the specific structure [].

- Standard safety precautions for handling unknown organic compounds should be followed, including wearing personal protective equipment and working in a well-ventilated fume hood.

The chemical behavior of benzo(b)thiophene-3-carboxylic acid derivatives often involves reactions typical of carboxylic acids and esters. For example:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amide Formation: The amine functionality in the morpholinoacetamido group can participate in amide bond formation.

- Carbonylation: Utilizing palladium-catalyzed reactions can lead to the formation of various derivatives, enhancing the compound's utility in organic synthesis .

Research indicates that compounds related to benzo(b)thiophene-3-carboxylic acid exhibit significant biological activities. These include:

- Antidiabetic Properties: Some derivatives have been identified as α-amylase inhibitors, which are crucial for managing diabetes .

- Local Anesthetic Activity: Certain derivatives demonstrate local anesthetic effects, suggesting potential therapeutic applications in pain management .

- Anticholinergic and Antihistaminic Activities: Compounds have shown promise in these areas, indicating their potential for treating allergies and other conditions .

Several methods exist for synthesizing benzo(b)thiophene-3-carboxylic acid derivatives:

- Palladium-Catalyzed Carbonylation:

- Conventional Organic Synthesis:

- Involves multiple steps including functionalization of the thiophene ring and subsequent reactions to introduce the morpholinoacetamido group.

- In Silico Approaches:

Benzo(b)thiophene-3-carboxylic acid derivatives find applications across various fields:

- Pharmaceuticals: Due to their biological activities, they are explored for use in drug development targeting metabolic disorders and pain relief.

- Organic Synthesis: Serve as intermediates in the synthesis of more complex organic molecules.

- Material Science: Potential applications in developing new materials due to their unique structural properties.

Studies on the interactions of benzo(b)thiophene derivatives with biological targets provide insights into their mechanisms of action. For instance:

- Binding Affinity Studies: Research has focused on how these compounds interact with enzymes like α-amylase, revealing their potential as inhibitors .

- Receptor Interaction: Investigation into how these compounds bind to various receptors can elucidate their pharmacological profiles .

Several compounds share structural similarities with benzo(b)thiophene-3-carboxylic acid, each exhibiting unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzo[b]thiophene-2-carboxylic acid | Similar thiophene core | Anticancer properties |

| 4-Methylbenzo[b]thiophene-3-carboxylic acid | Methyl substitution | Enhanced solubility |

| Benzo[b]thieno[2,3-d]pyrimidine | Contains a pyrimidine ring | Antiviral activity |

Uniqueness

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester is distinguished by its specific combination of a morpholinoacetamido group and ethyl ester functionality, which may enhance its solubility and biological activity compared to other similar compounds.